molecular formula C9H12N2OS B147958 4,5,6,7-Tetrahydro-1-benzothiophene-3-carbohydrazide CAS No. 135840-47-0

4,5,6,7-Tetrahydro-1-benzothiophene-3-carbohydrazide

Cat. No.: B147958
CAS No.: 135840-47-0
M. Wt: 196.27 g/mol
InChI Key: SHYMUMWHHNFTDH-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydro-1-benzothiophene-3-carbohydrazide is a bicyclic heterocyclic compound featuring a benzothiophene scaffold fused with a partially hydrogenated cyclohexene ring. The carbohydrazide functional group (-CONHNH₂) at position 3 enhances its reactivity, enabling diverse chemical modifications for pharmacological applications. This compound is synthesized via cyclocondensation of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate derivatives with hydrazine hydrate, yielding a versatile intermediate for further functionalization . Its structural rigidity and electron-rich thiophene ring make it a promising candidate for drug discovery, particularly in antimicrobial, anticancer, and central nervous system (CNS)-targeted therapies .

Properties

IUPAC Name

4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2OS/c10-11-9(12)7-5-13-8-4-2-1-3-6(7)8/h5H,1-4,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHYMUMWHHNFTDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=CS2)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00354217
Record name 4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00354217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135840-47-0
Record name 4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00354217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-Tetrahydro-1-benzothiophene-3-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted benzothiophene derivatives .

Scientific Research Applications

4,5,6,7-Tetrahydro-1-benzothiophene-3-carbohydrazide has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structural Analogs

Spectral and Physical Properties

Comparative spectral data highlight the impact of substituents:

Compound Melting Point (°C) IR (C=O stretch, cm⁻¹) $ ^1H $ NMR (δ, NH₂)
Parent carbohydrazide 210–213 1715, 1690 4.35 (br), 7.63 (br)
6,6-Dimethyl derivative 210–213 1715, 1690 0.95 (s, CH₃), 1.00 (s)
2-Trifluoroacetyl derivative Not reported 1735 (CF₃CO) 3.0–3.2 (m, cyclohexyl)

Key Observations :

  • Trifluoroacetylation shifts the C=O stretch to higher wavenumbers due to inductive effects .
Antimicrobial Activity

Derivatives of 4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide exhibit broad-spectrum antimicrobial properties:

Compound MIC (μg/mL) Against S. aureus MIC (μg/mL) Against E. coli Reference
Parent carbohydrazide 12.5 25
2-Amino-N'-(4-nitrobenzylidene) 6.25 12.5
6-Ethyl derivative 25 50

Mechanistic Insights :

  • Nitrobenzylidene derivatives show enhanced activity due to improved electron-deficient aromatic interactions with bacterial enzymes .
  • Bulky substituents (e.g., tert-butyl) reduce activity, likely due to steric hindrance .
Anticancer and Antimycobacterial Potential
  • Azomethine derivatives (Schiff bases) of the parent compound demonstrate IC₅₀ values of 8–15 μM against HeLa cells, attributed to topoisomerase II inhibition .
  • 2-Amino-N'-[substituted] analogs exhibit MIC values of 1.56 μg/mL against Mycobacterium tuberculosis, comparable to first-line drugs like isoniazid .

Pharmacokinetic and Toxicity Profiles

  • Solubility : The parent compound is sparingly soluble in water (0.1 mg/mL) but shows improved solubility in DMSO (>10 mg/mL). Ethyl and tert-butyl derivatives further enhance lipid solubility .
  • Metabolic Stability : Trifluoroacetylated analogs resist hepatic CYP450-mediated oxidation, prolonging half-life in vivo .

Biological Activity

4,5,6,7-Tetrahydro-1-benzothiophene-3-carbohydrazide (CAS No. 135840-47-0) is a compound of interest in medicinal chemistry due to its potential biological activities. Its molecular formula is C9H12N2OSC_9H_{12}N_2OS, and it has been studied for various pharmacological effects, including analgesic and antimicrobial properties.

The compound features a unique structure that contributes to its biological activity. The presence of the thiophene ring and hydrazide functional group allows for interactions with biological targets, particularly in the modulation of receptor activities.

Analgesic Activity

Research has demonstrated that derivatives of this compound exhibit significant analgesic effects. In a study conducted using the "hot plate" method on mice, compounds derived from this structure showed analgesic activity that surpassed that of standard analgesics like metamizole .

Table 1: Analgesic Activity Comparison

CompoundAnalgesic Effect (Hot Plate Method)
This compound DerivativeHigh
MetamizoleModerate

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of compounds related to this compound. For instance, derivatives have shown effectiveness against various bacterial strains. In one study, the synthesized derivatives were tested against Mycobacterium tuberculosis and exhibited promising anti-tubercular activity .

Table 2: Antimicrobial Activity Against Bacterial Strains

CompoundBacterial StrainActivity Level
This compound DerivativeMycobacterium tuberculosisSignificant
Control (Standard Antibiotic)Mycobacterium tuberculosisModerate

The biological activity of this compound is thought to involve modulation of specific receptors in the body. The compound may act as an inhibitor or modulator of receptor complexes involved in pain perception and microbial resistance mechanisms .

Case Studies

  • Case Study on Analgesic Effects : A study involving intraperitoneal injection of the compound in mice indicated a dose-dependent response in pain relief compared to controls. The results suggested a mechanism involving central nervous system pathways.
  • Case Study on Antimicrobial Effects : In vitro testing against clinical isolates of Mycobacterium tuberculosis showed that certain derivatives not only inhibited bacterial growth but also reduced biofilm formation, indicating potential for further development as an anti-tubercular agent .

Q & A

Q. What role does AI play in accelerating derivative discovery for this compound?

  • Answer : AI platforms (e.g., ICReDD’s reaction design tools) integrate quantum calculations, cheminformatics, and robotic automation. For example, generative adversarial networks (GANs) propose novel derivatives, while autonomous labs execute high-throughput screening .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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